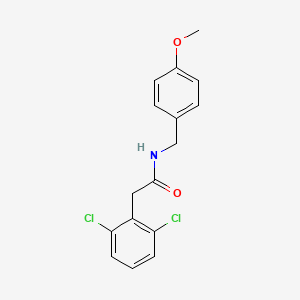![molecular formula C19H17FN4O4 B10980298 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxypyridin-3-yl)acetamide](/img/structure/B10980298.png)
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxypyridin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxypyridin-3-yl)acetamide: is a chemical compound with the following IUPAC name: 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid . Its molecular formula is C₁₃H₁₁FN₂O₄ , and its molecular weight is 278.24 g/mol .
Métodos De Preparación
Synthetic Routes: The synthetic preparation of this compound involves several steps. While specific details may vary, a common synthetic route includes the following reactions:
Condensation Reaction: Starting from appropriate precursors, a condensation reaction forms the pyridazinone ring.
Methoxylation: The methoxy group is introduced at the 4-position of the phenyl ring using a methylation reagent.
Acetylation: Finally, acetylation of the nitrogen atom in the pyridazinone ring yields the desired compound.
Industrial Production: Industrial-scale production methods typically involve optimization of the synthetic route for efficiency, scalability, and cost-effectiveness. These methods may utilize continuous flow processes, solid-phase synthesis, or other innovative techniques.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The compound may undergo oxidation reactions, especially at the methoxy group.
Reduction: Reduction reactions could occur, affecting the pyridazinone ring.
Substitution: Substitution reactions may involve the fluorine or methoxy groups.
Hydrolysis: Hydrolysis of the acetamide group is also possible.
Fluorination: Reagents like or are commonly used.
Methoxylation: Methylation reagents such as or are employed.
Acetylation: Acetylation can be achieved using or .
Major Products: The major product is the titled compound itself, with the specified substitution pattern.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Medicinal Chemistry: It may serve as a lead compound for drug development due to its unique structure.
Biological Studies: Researchers explore its interactions with biological targets.
Materials Science: Its properties may be relevant for materials applications.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
and [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid . Further comparative studies would reveal its uniqueness.
Propiedades
Fórmula molecular |
C19H17FN4O4 |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(6-methoxypyridin-3-yl)acetamide |
InChI |
InChI=1S/C19H17FN4O4/c1-27-13-4-5-14(15(20)9-13)16-6-8-19(26)24(23-16)11-17(25)22-12-3-7-18(28-2)21-10-12/h3-10H,11H2,1-2H3,(H,22,25) |
Clave InChI |
FDDLCLCJPZBOEU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CN=C(C=C3)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B10980218.png)


![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10980237.png)
![[1-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10980242.png)

![{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone](/img/structure/B10980252.png)

![N-[(2-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B10980261.png)
![2-[(4-tert-butylphenoxy)methyl]-1-undecyl-1H-benzimidazole](/img/structure/B10980269.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide](/img/structure/B10980277.png)
![methyl N-{[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-alaninate](/img/structure/B10980291.png)
![5-{[3-Cyano-5-(ethoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10980292.png)
![N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10980308.png)